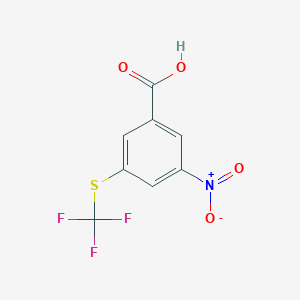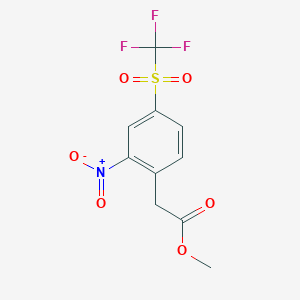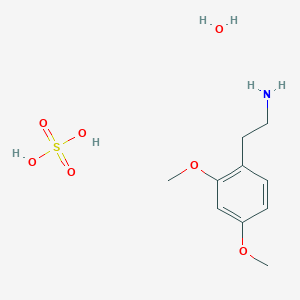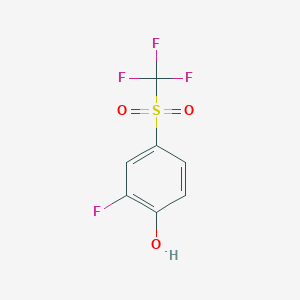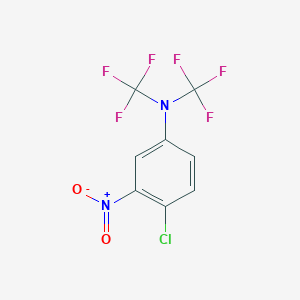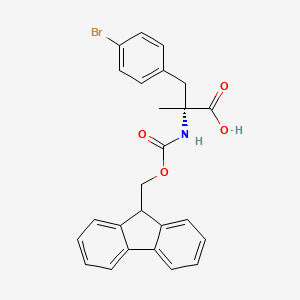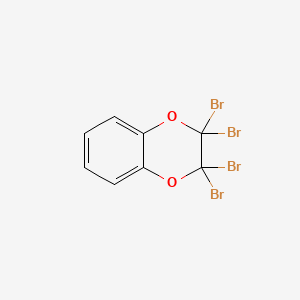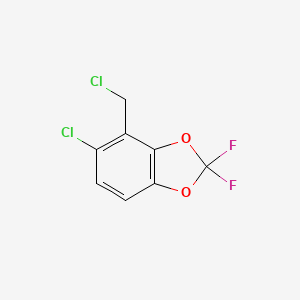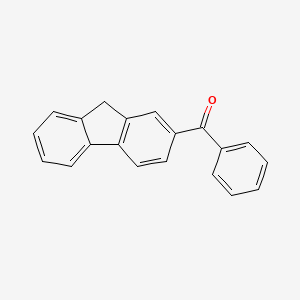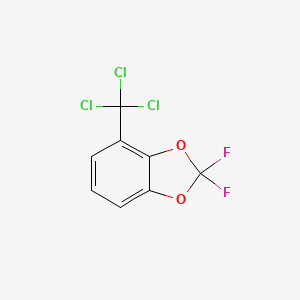
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole, commonly referred to as “4-TDC”, is an organic compound that is a member of the dioxole family. It is a colorless, volatile liquid with a boiling point of 177°C, a melting point of -47°C, and a density of 1.36 g/mL. 4-TDC has a variety of uses in scientific research, ranging from its use as a solvent to its application in organic synthesis.
作用機序
4-TDC is an organic compound that is highly reactive. Its reactivity is due to its trichloromethyl group, which is highly reactive due to its electron-withdrawing nature. This electron-withdrawing nature causes 4-TDC to be a strong nucleophile, which allows it to react with electrophiles, such as carbonyl compounds, in a variety of reactions. This reactivity is also what makes 4-TDC useful in organic synthesis, as it can be used to synthesize a variety of other compounds.
Biochemical and Physiological Effects
4-TDC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also known to be a strong irritant, and exposure to it can cause skin and eye irritation. In addition, 4-TDC has been found to be carcinogenic in animal studies, and it is classified as a potential human carcinogen by the International Agency for Research on Cancer.
実験室実験の利点と制限
4-TDC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-TDC is its low boiling point, which makes it ideal for use as a solvent in organic synthesis. It is also highly volatile, which makes it easy to store and transport. In addition, 4-TDC is relatively inexpensive and readily available. However, 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also a strong irritant and can cause skin and eye irritation. For these reasons, it is important to take proper safety precautions when working with 4-TDC in the laboratory.
将来の方向性
Given the potential toxicity and carcinogenic effects of 4-TDC, it is important to continue to research the compound and its effects. Future research should focus on identifying the biochemical and physiological effects of 4-TDC, as well as the mechanism of action. In addition, research should focus on the development of safer and more effective methods of synthesis. Finally, research should focus on the development of new applications for 4-TDC, such as its use in drug synthesis or its use as a solvent in other organic synthesis reactions.
合成法
4-TDC can be synthesized through a number of different methods. One of the most common methods is the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and sodium trichloroacetate as byproducts. Another method involves the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroethylene in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and trichloroethylene as byproducts.
科学的研究の応用
4-TDC has a variety of applications in scientific research. It is often used as a solvent in organic synthesis, as it is highly volatile and has a low boiling point. It is also used in the synthesis of other organic compounds, such as 4-chloromethyl-2,2-difluoro-1,3-benzodioxole, which can be used to synthesize other compounds. In addition, 4-TDC has been used in the synthesis of pharmaceuticals and drugs, as well as in the synthesis of dyes and pigments.
特性
IUPAC Name |
2,2-difluoro-4-(trichloromethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-7(10,11)4-2-1-3-5-6(4)15-8(12,13)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUWINIHHPLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


